Regioisomeric Differentiation: 8-Bromo-2-iodo- vs 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline — Identical Formula, Divergent Reactivity
The target compound (CAS 663193-57-5) and its direct regioisomer 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline (CAS 590372-08-0) share the identical molecular formula (C10H4BrF3IN, MW 401.95) but differ only in the positional exchange of Br and I . In the target compound, iodine resides at the 2-position (alpha to quinoline N, electronically activated) and bromine at the 8-position (peri, sterically constrained); in the regioisomer, iodine occupies the sterically hindered peri-8-position while bromine is at the electronically activated 2-position. The Schlosser group has explicitly reported the preparation of both regioisomers, noting that the 2-bromo-8-iodo isomer (the regioisomer) was synthesized via a distinct pathway from 4-trifluoromethyl-2-quinolinones involving phosphoryl tribromide treatment followed by iodination [1].
| Evidence Dimension | Halogen positional identity: iodine at 2-position (target) vs iodine at 8-position (regioisomer) |
|---|---|
| Target Compound Data | 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline; CAS 663193-57-5; I at C2 (electronically activated alpha position), Br at C8 (peri position) |
| Comparator Or Baseline | 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline; CAS 590372-08-0; I at C8 (peri position), Br at C2 (electronically activated alpha position) |
| Quantified Difference | Positional reversal of C–I and C–Br bonds; C2–I bond (target) is alpha to ring N and experiences greater electron withdrawal (enhanced oxidative addition rate to Pd(0)), while C8–I bond (regioisomer) is peri to N and experiences significant steric compression from the CF3 at C4 and H at C7 (slower oxidative addition) |
| Conditions | Structural comparison at identical molecular formula; reactivity prediction based on quinoline electronic structure and cross-coupling literature (Nolt et al. 2008 [2]) |
Why This Matters
Researchers procuring a single building block for sequential C2-then-C8 diversification must select the 8-bromo-2-iodo regioisomer; the regioisomer would deliver the opposite functionalization sequence (C8 first, then C2), and the steric encumbrance of iodine at the peri position may reduce first-step coupling efficiency.
- [1] Lefebvre O, Marull M, Schlosser M. 4-(Trifluoromethyl)quinoline Derivatives. Eur J Org Chem. 2003;2003(11):2115-2121. doi:10.1002/ejoc.200200633. See scite.ai citation confirming report of 2-bromo-8-iodo-4-(trifluoromethyl)quinoline: https://scite.ai/reports/4-trifluoromethyl-quinoline-derivatives-vVnxZ2. View Source
- [2] Nolt MB, Zhao Z, Wolkenberg SE. Controlled Derivatization of Polyhalogenated Quinolines Utilizing Selective Cross-Coupling Reactions. Tetrahedron Letters. 2008;49(19):3137-3141. doi:10.1016/j.tetlet.2008.03.040. View Source
